7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d][1,3]oxazine derivatives. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, followed by cyclization with a suitable reagent to yield the desired oxazine derivative. Reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as halides or amines .
Scientific Research Applications
7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione include other pyrido[2,3-d][1,3]oxazine derivatives, such as:
- This compound
- 7-Methyl-1-phenyl-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione
- 7-Methyl-1-phenyl-1H-pyrido[4,3-d][1,3]oxazine-2,4-dione .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
7-methyl-1-phenylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-7-8-11-12(15-9)16(14(18)19-13(11)17)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPORSNCLNKLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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